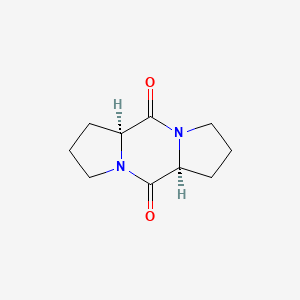

Cyclo(Pro-Pro)

Description

Cyclo(Pro-Pro) has been reported in Aspergillus fumigatus, Streptomyces xiamenensis, and Coffea arabica with data available.

Structure

3D Structure

Properties

IUPAC Name |

1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKASXWPLSXFART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N3CCCC3C(=O)N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural Sources of Cyclo(Pro-Pro): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Pro-Pro), a proline-based diketopiperazine (DKP), is a cyclic dipeptide that has garnered interest within the scientific community due to its presence in various natural sources and its potential biological activities. As the simplest dipeptide formed from two proline residues, its unique constrained structure contributes to its chemical stability and potential for specific biological interactions. This technical guide provides a comprehensive overview of the known natural sources of Cyclo(Pro-Pro), details on its quantification, experimental protocols for its isolation and identification, and an exploration of its potential signaling pathways based on current research.

Natural Occurrence of Cyclo(Pro-Pro)

Cyclo(Pro-Pro) has been identified in a diverse range of natural matrices, from common food items to complex marine ecosystems. Its formation can occur through both enzymatic and non-enzymatic pathways, often influenced by thermal processing or microbial metabolism.

Food Products

Roasted coffee is a significant and well-documented source of Cyclo(Pro-Pro)[1][2]. The high temperatures used during the roasting process promote the cyclization of dipeptides, leading to the formation of various diketopiperazines, including Cyclo(Pro-Pro). The concentration of these compounds can vary depending on the coffee bean variety (e.g., Arabica vs. Robusta) and the roasting conditions[3][4].

Microbial Sources

A variety of microorganisms are known to produce Cyclo(Pro-Pro) as a secondary metabolite. This production is often linked to fermentation processes and microbial interactions within their environment.

-

Bacteria: Lactic acid bacteria, such as Lactobacillus brevis, have been shown to produce Cyclo(Pro-Pro) in culture[5]. Other bacterial species, including those from the genera Pseudomonas and Bacillus, are also known producers of various cyclic dipeptides and may synthesize Cyclo(Pro-Pro) as part of their metabolic activities[6][7][8].

-

Fungi: Fungi, particularly those from the genus Aspergillus, are another notable source. Aspergillus fumigatus has been reported to produce Cyclo(Pro-Pro)[9].

Marine Organisms

The marine environment is a rich source of novel bioactive compounds, including diketopiperazines. Cyclo(Pro-Pro) has been isolated from marine sponges, which often host a diverse community of symbiotic microorganisms believed to be the actual producers of many of these compounds[10][11][12][13].

Quantitative Data

The concentration of Cyclo(Pro-Pro) in natural sources can vary significantly. The following table summarizes the available quantitative data from the literature.

| Natural Source | Matrix | Concentration | Reference(s) |

| Microorganism | Lactobacillus brevis R2Δ fermented MRS-broth | Significantly higher than control | [5] |

| Food Product | Roasted Coffee Beans | Identified, but specific quantification varies | [1][14] |

Note: Quantitative data for Cyclo(Pro-Pro) is still limited in the scientific literature. Further research is needed to establish precise concentration ranges in various natural sources.

Experimental Protocols

The isolation and identification of Cyclo(Pro-Pro) from natural sources typically involve a series of extraction, purification, and analytical steps.

Extraction from Microbial Cultures

This protocol is a generalized procedure based on methods used for the extraction of diketopiperazines from bacterial fermentations[8][15].

Workflow for Extraction from Microbial Cultures

Caption: Workflow for the extraction of Cyclo(Pro-Pro) from microbial cultures.

-

Culturing: Grow the microorganism (e.g., Lactobacillus brevis) in a suitable liquid medium (e.g., MRS broth) under optimal conditions for secondary metabolite production.

-

Separation: Separate the culture broth into supernatant and cell pellet by centrifugation.

-

Extraction: Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent such as ethyl acetate. This step is repeated multiple times to ensure efficient extraction of the target compound.

-

Concentration: Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

Extraction from Roasted Coffee

This protocol is a generalized procedure based on methods described for the extraction of diketopiperazines from coffee[1][14].

Workflow for Extraction from Roasted Coffee

Caption: Workflow for the extraction of Cyclo(Pro-Pro) from roasted coffee.

-

Sample Preparation: Grind roasted coffee beans into a fine powder.

-

Extraction: Extract the ground coffee with hot water.

-

Partitioning: Partition the aqueous extract with a nonpolar solvent like chloroform to extract the diketopiperazines.

-

Concentration: Evaporate the organic solvent to yield a crude extract enriched with diketopiperazines.

Purification

The crude extract is a complex mixture and requires further purification to isolate Cyclo(Pro-Pro).

-

Solid-Phase Extraction (SPE): The crude extract can be subjected to SPE for initial cleanup and fractionation. A C18 cartridge is commonly used, with a stepwise gradient of a solvent like methanol in water to elute fractions of increasing polarity[15].

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions containing the compound of interest are then purified by preparative HPLC. A reverse-phase column (e.g., C18) with a gradient of acetonitrile in water is a common choice for separating diketopiperazines.

Identification and Characterization

The purified compound is identified and characterized using spectroscopic techniques.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of Cyclo(Pro-Pro). The compound is separated by liquid chromatography and then detected by a mass spectrometer. The precursor ion (for Cyclo(Pro-Pro), m/z [M+H]⁺ ≈ 195.1) is fragmented, and the resulting product ions are used for confirmation[16][17][18][19].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the purified compound. The chemical shifts and coupling constants of the protons and carbons in the proline rings provide definitive structural information[2][20][21]. The typical ¹H NMR spectrum of Cyclo(Pro-Pro) shows characteristic multiplets for the proline ring protons[20].

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by Cyclo(Pro-Pro) is limited, the biological activities of structurally related cyclic dipeptides, such as Cyclo(His-Pro), provide valuable insights into its potential mechanisms of action.

Anti-Inflammatory Pathway (Inferred)

Based on the known activity of Cyclo(His-Pro), Cyclo(Pro-Pro) may exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways[22][23].

Inferred Anti-inflammatory Signaling of Cyclo(Pro-Pro)

Caption: Inferred anti-inflammatory signaling pathway of Cyclo(Pro-Pro) based on related compounds.

This proposed pathway suggests that Cyclo(Pro-Pro) may activate the transcription factor Nrf2, leading to the expression of antioxidant genes. Concurrently, it might inhibit the IKK complex, preventing the degradation of IκBα and thereby sequestering the NF-κB dimer in the cytoplasm, which in turn downregulates the expression of pro-inflammatory genes.

Quorum Sensing in Bacteria (Inferred)

Several cyclic dipeptides have been identified as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates gene expression in response to population density[6][7][24][25]. It is plausible that Cyclo(Pro-Pro) could also function as a QS molecule in certain bacterial species.

Inferred Quorum Sensing Pathway Involving Cyclo(Pro-Pro)

Caption: Inferred role of Cyclo(Pro-Pro) in a bacterial quorum sensing pathway.

In this hypothetical model, bacterial cells synthesize and release Cyclo(Pro-Pro). As the bacterial population density increases, the extracellular concentration of Cyclo(Pro-Pro) reaches a threshold, leading to its binding to a specific receptor protein. This binding event then triggers a signaling cascade that modulates the expression of target genes, influencing bacterial behavior such as virulence factor production or biofilm formation.

Conclusion

Cyclo(Pro-Pro) is a naturally occurring diketopiperazine found in a variety of sources, including roasted coffee, microorganisms, and marine life. While methods for its extraction and identification are established, there is a need for more comprehensive quantitative data across different natural matrices and for more detailed, standardized experimental protocols. The biological activities and signaling pathways of Cyclo(Pro-Pro) are still under investigation, but research on related cyclic dipeptides suggests its potential role in modulating inflammatory responses and bacterial communication. Further studies are warranted to fully elucidate the physiological significance and therapeutic potential of this intriguing natural compound.

References

- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclo(Pro-Pro) | C10H14N2O2 | CID 529063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioactive Compounds in Different Coffee Beverages for Quality and Sustainability Assessment [mdpi.com]

- 4. Coffee - Wikipedia [en.wikipedia.org]

- 5. Cyclo(Pro-Pro) | CAS:6708-06-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diketopiperazines from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACG Publications - A New Diketopiperazine from the Marine Sponge Callyspongia Species [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Identification of proline-based diketopiperazines in roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. References – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 18. Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Architecture of Cyclo(Pro-Pro) Synthesis: A Technical Guide to Microbial Biosynthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Pro-Pro), a homodimeric diketopiperazine, is a fascinating secondary metabolite with a range of potential biological activities. Its biosynthesis in microorganisms, while not as extensively studied as other proline-containing cyclic dipeptides, is understood to occur via two primary enzymatic pathways: the well-established Non-Ribosomal Peptide Synthetases (NRPSs) and the more recently discovered Cyclodipeptide Synthases (CDPSs). This technical guide provides an in-depth exploration of these biosynthetic routes, offering detailed experimental protocols for their investigation and quantitative data from related compounds to serve as a benchmark for future research. The promiscuity of both NRPS and CDPS enzymes likely plays a significant role in the formation of Cyclo(Pro-Pro), which may be produced as a primary product of a dedicated synthase or as a shunt product from a larger peptide assembly line. This document is intended to be a comprehensive resource for researchers aiming to elucidate, characterize, and engineer the microbial production of Cyclo(Pro-Pro) and other valuable cyclic dipeptides.

Core Biosynthetic Pathways of Cyclo(Pro-Pro)

The microbial synthesis of cyclic dipeptides (CDPs), including Cyclo(Pro-Pro), is primarily orchestrated by two distinct enzymatic systems that operate independently of ribosomal protein synthesis.

Non-Ribosomal Peptide Synthetases (NRPSs)

NRPSs are large, modular megaenzymes that function as an assembly line to construct peptides from a variety of amino acid precursors, including non-proteinogenic ones.[1] Each module of an NRPS is responsible for the incorporation of a single amino acid and is comprised of several domains with specific catalytic functions. The biosynthesis of a dipeptide like Pro-Pro, which then cyclizes to form Cyclo(Pro-Pro), would minimally involve two modules.

The synthesis of Cyclo(Pro-Pro) via an NRPS pathway can occur in two ways:

-

As a primary product: A dedicated di-modular NRPS specifically incorporates two proline residues and releases the dipeptide, which then cyclizes.

-

As a shunt product: During the synthesis of a larger proline-rich peptide, the Pro-Pro dipeptidyl intermediate may be prematurely released from the NRPS assembly line and subsequently cyclize. This is a known phenomenon in NRPS-mediated synthesis.[2]

The core domains involved in each module are:

-

Adenylation (A) domain: Selects and activates the specific amino acid (in this case, proline) as an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (4'-PPant) arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to the T domains of adjacent modules.

A terminal Thioesterase (TE) domain is typically responsible for the release of the final peptide product, often through cyclization.

Cyclodipeptide Synthases (CDPSs)

CDPSs are a more recently discovered family of enzymes that synthesize CDPs using a different mechanism that bridges primary and secondary metabolism.[3] Unlike NRPSs, which use free amino acids, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, directly coopting these essential molecules from the cell's protein synthesis machinery.[4]

The catalytic cycle of a CDPS for Cyclo(Pro-Pro) synthesis would proceed as follows:

-

The CDPS binds a molecule of prolyl-tRNAPro.

-

The proline moiety is transferred to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate.

-

A second molecule of prolyl-tRNAPro binds to the enzyme.

-

The proline from the second aa-tRNA is transferred to the enzyme-bound proline, forming a dipeptidyl-enzyme intermediate.

-

This intermediate undergoes intramolecular cyclization, releasing Cyclo(Pro-Pro).[5]

The promiscuity of some CDPSs has been noted, where a single enzyme can produce a range of CDPs depending on the available aa-tRNA pool. It is plausible that a promiscuous CDPS is responsible for Cyclo(Pro-Pro) synthesis in some microorganisms.

Quantitative Data on Proline-Containing Cyclic Dipeptide Production

While specific quantitative data for Cyclo(Pro-Pro) biosynthesis is not extensively reported in the literature, the following table summarizes the production of other proline-containing CDPs in various microorganisms. This data can serve as a valuable benchmark for researchers investigating Cyclo(Pro-Pro) production.

| Cyclic Dipeptide | Producing Microorganism | Production Titer | Reference |

| d-Phe-l-Pro DKP | E. coli (heterologous expression) | 9 mg/L | [6] |

| d-Phe-l-Pro DKP | Cell-free protein synthesis system | ~12 mg/L | [6] |

| Cyclo(L-Pro-L-Val), Cyclo(L-Pro-L-Leu), Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa | Not explicitly quantified | [5] |

| Cyclo(L-Trp-L-Pro) | Streptomyces sp. NRRL S-1868 | Substantial amounts | [7] |

Experimental Protocols

The following sections provide detailed, adaptable protocols for key experiments in the study of Cyclo(Pro-Pro) biosynthesis.

Gene Knockout via Allelic Exchange in Pseudomonas aeruginosa

This protocol is adapted for creating an unmarked gene deletion and can be applied once a candidate gene for Cyclo(Pro-Pro) synthesis is identified.[8]

Workflow:

Detailed Methodology:

-

Primer Design and Allele Synthesis:

-

Design primers to amplify ~500 bp regions upstream and downstream of the target gene.

-

Incorporate a 20-25 bp overlapping sequence at the 3' end of the upstream reverse primer and the 5' end of the downstream forward primer.

-

Perform two separate PCR reactions to amplify the upstream and downstream fragments from P. aeruginosa genomic DNA.

-

Purify the PCR products.

-

Perform SOE-PCR using the two purified fragments as templates and the outer forward and reverse primers to create the final deletion allele.

-

-

Vector Construction:

-

Digest the suicide vector (e.g., pEX18Tc) and the purified SOE-PCR product with appropriate restriction enzymes.

-

Ligate the deletion allele into the suicide vector.

-

Transform the ligation product into a suitable E. coli strain (e.g., DH5α).

-

Verify the construct by restriction digest and Sanger sequencing.

-

-

Conjugation and Selection:

-

Transform the verified plasmid into a conjugative E. coli strain (e.g., SM10).

-

Perform biparental mating by mixing the E. coli donor and P. aeruginosa recipient strains on an LB agar plate and incubating overnight.

-

Resuspend the bacterial growth and plate onto a selective medium (e.g., PIA containing the appropriate antibiotic for the suicide vector) to select for P. aeruginosa that have undergone a single crossover event.

-

-

Counter-selection and Verification:

-

Inoculate single-crossover colonies into LB broth without antibiotics and grow overnight.

-

Plate serial dilutions onto LB agar containing 5% sucrose to select for colonies that have lost the sacB gene through a second crossover event.

-

Screen sucrose-resistant colonies by PCR using primers that flank the target gene to differentiate between wild-type and knockout genotypes.

-

Confirm the gene deletion in positive clones by PCR product sequencing.

-

Heterologous Expression and Purification of a His-tagged CDPS

This protocol describes the expression of a C-terminally His-tagged CDPS in E. coli and its subsequent purification.[9]

Methodology:

-

Cloning:

-

Amplify the candidate CDPS gene from the source organism's genomic DNA using primers that add a C-terminal 6xHis-tag and appropriate restriction sites.

-

Clone the PCR product into an expression vector (e.g., pET-28a(+)).

-

Transform the construct into an expression strain of E. coli (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Inoculate a 50 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Harvest the cells by centrifugation (e.g., 6000 x g for 15 min at 4°C).

-

-

Cell Lysis and Purification:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with several column volumes of wash buffer.

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the fractions by SDS-PAGE to confirm the presence and purity of the protein.

-

Desalt the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

In Vitro Enzyme Assay for a Cyclodipeptide Synthase

This assay measures the formation of Cyclo(Pro-Pro) from prolyl-tRNAPro catalyzed by a purified CDPS.

Methodology:

-

Preparation of Substrates:

-

Prolyl-tRNAPro can be prepared by incubating L-proline, ATP, and purified prolyl-tRNA synthetase with total tRNA isolated from E. coli.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

1 mM DTT

-

5-10 µM purified CDPS

-

10-50 µM Prolyl-tRNAPro

-

-

Incubate the reaction at 30°C for 1-4 hours.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic (upper) phase and evaporate to dryness.

-

Resuspend the residue in a suitable solvent (e.g., methanol) for analysis.

-

Analyze the sample by HPLC-MS/MS to detect and quantify the formation of Cyclo(Pro-Pro).

-

HPLC-MS/MS Quantification of Cyclo(Pro-Pro)

This method provides a framework for the sensitive and specific quantification of Cyclo(Pro-Pro) in microbial culture extracts or enzyme assay samples.[10]

Instrumentation and Conditions:

-

HPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Quantifier: Monitor the transition from the parent ion [M+H]+ of Cyclo(Pro-Pro) (m/z 195.1) to a specific fragment ion.

-

Qualifier: Monitor a second transition from the parent ion to another fragment ion to confirm identity.

-

Note: The specific fragment ions would need to be determined by infusing a Cyclo(Pro-Pro) standard.

-

Quantification:

-

Prepare a standard curve using a synthetic Cyclo(Pro-Pro) standard of known concentrations.

-

Spike samples with a known amount of an internal standard (e.g., a commercially available isotopically labeled cyclic dipeptide) to correct for matrix effects and variations in extraction efficiency.

-

Quantify the amount of Cyclo(Pro-Pro) in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The biosynthesis of Cyclo(Pro-Pro) in microorganisms presents an intriguing area of research with potential applications in drug development and biotechnology. While a dedicated synthase for this homodimeric dipeptide has yet to be fully characterized, the established knowledge of NRPS and CDPS pathways provides a solid foundation for its investigation. The enzyme promiscuity inherent in these systems is a likely mechanism for its production. The detailed protocols provided in this guide offer a practical framework for researchers to identify the genetic basis of Cyclo(Pro-Pro) synthesis, characterize the responsible enzymes, and quantify its production. Future work in this area will likely focus on the discovery of novel Cyclo(Pro-Pro) synthases, the elucidation of their specific catalytic mechanisms, and the metabolic engineering of microbial hosts for enhanced production.

References

- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Reconstruction of Nonribosomal Peptide Biosynthesis Directly from DNA Using Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]

- 7. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]

- 8. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclo(Pro-Pro) for Researchers and Drug Development Professionals

Introduction

Cyclo(Pro-Pro), also known as (3S,8aS)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a cyclic dipeptide composed of two proline residues. This naturally occurring diketopiperazine has been isolated from various microorganisms, including fungi and bacteria, and is recognized for its diverse biological activities.[1][] Its rigid bicyclic structure imparts unique physicochemical properties and contributes to its potential as a scaffold in drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of Cyclo(Pro-Pro), detailed experimental protocols for its synthesis and analysis, and insights into its potential biological mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cyclo(Pro-Pro) is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the melting point, boiling point, and pKa of Cyclo(Pro-Pro) are not readily found in the literature. The provided logP value is a computed estimate.

Table 1: General and Chemical Properties of Cyclo(Pro-Pro)

| Property | Value | Source |

| IUPAC Name | 1,7-diazatricyclo[7.3.0.0³˒⁷]dodecane-2,8-dione | PubChem |

| Synonyms | Cyclo(L-Pro-L-Pro), (3S,8aS)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Multiple |

| CAS Number | 6708-06-1 | [] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

Table 2: Physicochemical Properties of Cyclo(Pro-Pro) and Related Compounds

| Property | Cyclo(Pro-Pro) Value | Reference Compound & Value | Source |

| Melting Point | Data not available | Cyclo(L-Pro-L-Val): 188-192 °C | [3] |

| Cyclo(-Phe-Pro): 146-148 °C | ChemicalBook | ||

| Boiling Point | Data not available | Cyclo(L-Pro-L-Val): 420.7±34.0 °C (Predicted) | [3] |

| pKa | Data not available | Cyclo(-Gly-Pro): 13.21±0.20 (Predicted) | [4] |

| logP (XLogP3-AA) | 0.1 (Computed) | - | PubChem |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - | [] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and characterization of Cyclo(Pro-Pro), compiled from various sources describing procedures for similar cyclic dipeptides.

Synthesis of Cyclo(Pro-Pro)

The synthesis of Cyclo(Pro-Pro) can be achieved through the cyclization of a linear dipeptide precursor, Pro-Pro. A general method adapted from procedures for similar cyclic dipeptides is described below.[5]

Workflow for the Synthesis of Cyclo(Pro-Pro)

Caption: A general workflow for the synthesis of Cyclo(Pro-Pro).

Materials:

-

Boc-L-Proline (Boc-Pro-OH)

-

L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dipeptide Coupling:

-

Dissolve Boc-Pro-OH (1 equivalent), H-Pro-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM.

-

Add DIPEA (2.5 equivalents) to the mixture and stir at 0 °C for 15 minutes.

-

Add EDC·HCl (1.2 equivalents) and stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude linear dipeptide, Boc-Pro-Pro-OMe.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient).

-

-

Boc Deprotection:

-

Dissolve the purified Boc-Pro-Pro-OMe in a mixture of TFA and DCM (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the TFA salt of Pro-Pro-OMe.

-

-

Cyclization:

-

Dissolve the TFA salt of the dipeptide in a suitable solvent such as isopropanol or a mixture of methanol and water.

-

Add a weak base, such as sodium bicarbonate, to neutralize the TFA salt.

-

Heat the mixture to reflux for several hours to promote cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification by High-Performance Liquid Chromatography (HPLC)

The crude Cyclo(Pro-Pro) can be purified using reversed-phase HPLC.[6][7][8]

Workflow for HPLC Purification

Caption: A typical workflow for the HPLC purification of Cyclo(Pro-Pro).

Instrumentation and Conditions:

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Flow Rate: Dependent on the column dimensions (e.g., 4 mL/min for a 10 mm ID column).

-

Detection: UV absorbance at 214 nm and 254 nm.

Procedure:

-

Dissolve the crude Cyclo(Pro-Pro) in a minimal amount of Mobile Phase A.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient elution method.

-

Collect fractions corresponding to the major peak.

-

Analyze the collected fractions for purity using analytical HPLC and confirm the identity by mass spectrometry.

-

Combine the pure fractions and remove the solvent by lyophilization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [9][10][11][12][13]

Sample Preparation:

-

Dissolve 5-10 mg of purified Cyclo(Pro-Pro) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Filter the solution into a clean 5 mm NMR tube.

¹H NMR Parameters (Example for a 500 MHz spectrometer):

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹³C NMR Parameters (Example for a 500 MHz spectrometer):

-

Pulse Program: Proton-decoupled ¹³C acquisition.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS) [14][15][16]

Instrumentation and Conditions (Example for LC-MS/MS):

-

LC System: An analytical HPLC or UPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A fast gradient suitable for analytical separation.

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 100-500.

-

Expected Ion: [M+H]⁺ at m/z 195.11.

Procedure:

-

Prepare a dilute solution of the purified Cyclo(Pro-Pro) in the initial mobile phase composition.

-

Inject a small volume (e.g., 1-5 µL) into the LC-MS system.

-

Acquire the mass spectrum and tandem mass spectra (MS/MS) for fragmentation analysis to confirm the structure.

Potential Biological Signaling Pathways

While direct evidence for the signaling pathways modulated by Cyclo(Pro-Pro) is limited, studies on the related cyclic dipeptide, Cyclo(His-Pro), have demonstrated its involvement in the modulation of the NF-κB and Nrf2 signaling pathways.[17] These pathways are crucial in regulating inflammatory responses and cellular defense against oxidative stress. It is plausible that Cyclo(Pro-Pro) may exert its biological effects through similar mechanisms.

Diagram of the Potential NF-κB and Nrf2 Signaling Modulation by a Cyclic Dipeptide (based on Cyclo(His-Pro))

Caption: Potential modulation of NF-κB and Nrf2 pathways by a cyclic dipeptide.

This proposed mechanism suggests that cyclic dipeptides may exert anti-inflammatory and cytoprotective effects by:

-

Activating the Nrf2 Pathway: The compound may disrupt the interaction between Nrf2 and its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their upregulation. This enhances the cell's capacity to combat oxidative stress.[17]

-

Inhibiting the NF-κB Pathway: By upregulating antioxidant defenses, the cyclic dipeptide can indirectly inhibit the activation of the pro-inflammatory NF-κB pathway, which is often triggered by oxidative stress. Additionally, some studies suggest a more direct inhibition of the NF-κB signaling cascade, for instance, by preventing the degradation of the inhibitory protein IκBα. This would prevent the translocation of the NF-κB p65/p50 dimer to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Conclusion

Cyclo(Pro-Pro) is a structurally intriguing cyclic dipeptide with the potential for diverse biological applications. This guide has provided a detailed overview of its known chemical and physical properties, alongside practical experimental protocols for its synthesis, purification, and characterization. While further research is needed to elucidate its specific biological targets and signaling pathways, the information presented here, including the potential involvement of the NF-κB and Nrf2 pathways as suggested by studies on related compounds, offers a solid foundation for researchers, scientists, and drug development professionals to explore the therapeutic potential of Cyclo(Pro-Pro). The provided methodologies and data will be valuable for advancing the understanding and application of this promising natural product.

References

- 1. lcms.cz [lcms.cz]

- 3. CYCLO(-GLY-PRO) CAS#: 3705-27-9 [m.chemicalbook.com]

- 4. Synthesis of cyclo(Pro-Tyr) [bio-protocol.org]

- 5. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of proline-based cyclic dipeptides

An In-depth Technical Guide on the Mechanism of Action of Proline-Based Cyclic Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Proline-based cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring or synthetic small molecules characterized by a rigid six-membered piperazine-2,5-dione ring fused with a pyrrolidine ring from the proline residue. This unique structural feature imparts significant conformational stability and resistance to enzymatic degradation, making them attractive scaffolds for drug discovery.[1][2][3][4] These compounds exhibit a wide array of biological activities, including anticancer, neuroprotective, anti-inflammatory, antimicrobial, and quorum sensing modulatory effects.[2][3] This guide provides a detailed overview of the known mechanisms of action of proline-based CDPs, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Anticancer Activity

Several proline-containing CDPs have demonstrated potent anticancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.

Mechanism of Action:

The anticancer mechanism of proline-based CDPs, particularly those containing aromatic amino acid residues like phenylalanine, involves the induction of programmed cell death (apoptosis). For instance, cyclo(Phe-Pro) has been shown to induce chromatin condensation and externalization of phosphatidylserine, which are hallmark features of apoptosis, in colon cancer cells.[5] While the precise intracellular targets are still under investigation, the rigid conformation of these molecules is believed to enhance their binding affinity to specific cellular components involved in cell cycle regulation and apoptosis.[6]

Quantitative Data on Anticancer Activity:

| Cyclic Dipeptide | Cancer Cell Line | Concentration | Effect | Reference |

| Cyclo(Phe-Pro) | HT-29 (Colon) | 10 mM | >50% growth inhibition (p<0.01) | [5] |

| Cyclo(Phe-Pro) | MCF-7 (Breast) | 10 mM | Significant growth inhibition (p<0.01) | [5] |

| Cyclo(Phe-Pro) | HeLa (Cervical) | 10 mM | Significant growth inhibition (p<0.01) | [5] |

| Cyclo(Phe-Pro) | HT-29 (Colon) | 5 mM | 18.3 ± 2.8% of cells with chromatin condensation after 72h (p<0.01) | [5] |

| Cyclo(Tyr-Pro) | MCF-7 (Breast) | 10 mM | More sensitive to growth inhibition than HT-29 and HeLa cells (p<0.01) | [5] |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | Melanoma | ~10 µM | 50% reduction in cell viability after 48h | [6][7] |

| Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | Melanoma | ~40 µM | 50% reduction in cell viability after 48h | [6][7] |

Experimental Protocols:

-

Cell Viability Assessment (Sulforhodamine B Assay):

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of the cyclic dipeptide for a specified duration (e.g., 72 hours).

-

Fix the cells with 10% trichloroacetic acid.

-

Stain the cells with 0.4% Sulforhodamine B (SRB) in 1% acetic acid.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm to determine cell density.[5]

-

-

Apoptosis Detection (Hoechst 33342 Staining):

-

Culture cells on glass coverslips and treat with the cyclic dipeptide.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Hoechst 33342 dye, which binds to DNA.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.[5]

-

-

Apoptosis Detection (Annexin V Binding Assay):

-

Treat cells with the cyclic dipeptide.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Analyze the cells by flow cytometry. Annexin V-positive and PI-negative cells are in the early stages of apoptosis.[5]

-

Neuroprotective Effects

Certain proline-based CDPs, notably cyclo(Pro-Gly), exhibit significant neuroprotective and nootropic (memory-enhancing) activities.[8][9]

Mechanism of Action:

The neuroprotective mechanism of cyclo(Gly-Pro) (cGP) involves the regulation of insulin-like growth factor-1 (IGF-1) homeostasis. cGP activates the Akt signaling pathway, which in turn enhances the expression of MDM2 E3 ubiquitin ligase. This leads to a dose-dependent reduction in neural stem cell death and apoptosis by modulating the interaction between IGF-1 signaling and the MDM2-p53 pathway.[9] Additionally, cGP has been shown to modulate AMPA receptor-mediated currents, which may contribute to its cognitive-enhancing effects.[9][10]

Anti-inflammatory Activity

Proline-based CDPs, such as cyclo(Pro-Val), have been shown to possess significant anti-inflammatory properties.[11][12]

Mechanism of Action:

The anti-inflammatory effects of cyclo(Pro-Val) are mediated through the inhibition of the NF-κB signaling pathway. It significantly inhibits the phosphorylation of IKKα and IKKβ, which are crucial kinases for the activation of NF-κB. By preventing the phosphorylation and subsequent degradation of IκBα, cyclo(Pro-Val) blocks the nuclear translocation of NF-κB. This, in turn, suppresses the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12]

Antimicrobial and Antifungal Activity

Certain proline-based CDPs have demonstrated broad-spectrum antimicrobial and antifungal activities.

Mechanism of Action:

Cyclo(Pro-Tyr) has been identified as a potent antifungal agent against Botrytis cinerea. Its mechanism of action involves the disruption of plasma membrane integrity. It induces plasma membrane polarization, triggers oxidative stress, and increases membrane fluidity. This is thought to be caused by the destabilization of membrane microdomains that contain the [H+]ATPase Pma1.[13][14] Other proline-based CDPs have also shown inhibitory effects against various bacteria and fungi, suggesting diverse mechanisms that may include interference with cell wall synthesis or other essential cellular processes.[15]

Quorum Sensing Modulation

Proline-based CDPs play a significant role in bacterial communication, known as quorum sensing (QS). They can act as either signaling molecules or inhibitors of QS systems.[1][2][4]

Mechanism of Action:

In some bacteria, such as Pseudomonas aeruginosa, proline-based CDPs like cyclo(Pro-Val) can activate N-acylhomoserine lactone (AHL) signaling pathways.[16][17] In other cases, they act as QS inhibitors. For example, cyclo(Pro-Phe) and cyclo(Pro-Tyr) have been shown to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa by interfering with their QS systems.[18] This inhibitory action is often dose-dependent.[18] The ability to modulate QS makes these compounds promising candidates for developing anti-virulence therapies that do not rely on traditional bactericidal or bacteriostatic mechanisms.

Quantitative Data on Quorum Sensing Inhibition:

| Cyclic Dipeptide | Organism | Concentration | Effect | Reference |

| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa | 1.8 mM | 52% inhibition of biofilm formation | [18] |

| Cyclo(L-Hyp-L-Tyr) | Pseudomonas aeruginosa | 1.8 mM | 50% inhibition of biofilm formation | [18] |

| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa | 1.8 mM | 48% inhibition of biofilm formation | [18] |

Experimental Protocol:

-

Biofilm Formation Assay (Crystal Violet Staining):

-

Grow bacterial cultures in microtiter plates in the presence of varying concentrations of the cyclic dipeptide.

-

After incubation, remove the planktonic cells by washing the plates with a buffer.

-

Stain the remaining biofilm with a 0.1% crystal violet solution.

-

Wash away the excess stain and allow the plates to dry.

-

Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify biofilm formation.[18]

-

Experimental Workflow Example

The following diagram illustrates a general workflow for screening and characterizing the biological activity of proline-based cyclic dipeptides.

References

- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclo(L-Pro-L-Val) | NF-κB | NOS | IκB/IKK | COX | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bioaustralis.com [bioaustralis.com]

- 17. CYCLO(-PRO-VAL) | 2854-40-2 [chemicalbook.com]

- 18. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(Pro-Pro): A Potential Quorum Sensing Modulator in Microbial Communication and Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants.[1] Among these, proline-containing CDPs have garnered significant attention for their roles in intercellular communication, particularly in quorum sensing (QS), a process that allows bacteria to coordinate gene expression based on population density. This technical guide focuses on Cyclo(Pro-Pro) [c(P-P)], a simple yet intriguing CDP, exploring its potential as a quorum sensing molecule. While much of the research in this area has centered on related compounds like Cyclo(Phe-Pro) and Cyclo(Pro-Tyr), the structural and functional similarities suggest that c(P-P) may play a significant, albeit less characterized, role in modulating bacterial behavior and host-pathogen interactions. This document synthesizes the current understanding of c(P-P) and its analogs, presenting data on their biosynthesis, mechanisms of action, effects on microbial phenotypes, and interactions with host systems, alongside detailed experimental protocols for their study.

Introduction to Cyclo(Pro-Pro) and Quorum Sensing

Cyclo(Pro-Pro) is a cyclic dipeptide formed from the condensation of two L-proline residues.[2] Its rigid, bicyclic structure, a common feature of proline-based DKPs, confers high resistance to enzymatic degradation and enhances cell permeability, making it an ideal candidate for a signaling molecule.[1] It has been identified in various natural sources, including the fungus Aspergillus fumigatus and the bacterium Streptomyces xiamenensis.[3]

Quorum sensing is a fundamental mechanism in microbiology, enabling bacteria to function as multicellular communities. This process relies on the production, release, and detection of signaling molecules called autoinducers. As the bacterial population grows, the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in gene expression across the community. This regulation controls a variety of physiological processes, including biofilm formation, virulence factor production, and motility.[4] Proline-containing CDPs have been shown to act as both QS signals and inhibitors, interfering with canonical QS systems like those based on N-acylhomoserine lactones (AHLs).[5]

Biosynthesis of Proline-Containing Cyclic Dipeptides

The formation of CDPs is primarily an enzymatic process, carried out by two main classes of enzymes: non-ribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPSs).[1][6]

-

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that assemble peptides without the use of ribosomes. In some cases, DKPs are formed as by-products during the synthesis of longer non-ribosomal peptides. For instance, the formation of Cyclo(Phe-Pro) has been observed during the NRPS-mediated synthesis of tyrocidine A in Bacillus brevis.[7]

-

Cyclodipeptide Synthases (CDPSs): These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to synthesize CDPs. A CDPS enzyme will typically bind two different aa-tRNAs and catalyze the formation of a dipeptidyl intermediate, which is then cyclized and released as a DKP. The presence of a proline residue in the dipeptide precursor is known to facilitate the cyclization step due to the conformational constraints it imposes.[1][8]

The biosynthesis of Cyclo(Pro-Pro) likely follows these established pathways, although the specific enzymes responsible in most organisms have yet to be fully characterized. The genetic basis for the synthesis of the related Cyclo(L-Phe-L-Pro) in Streptomyces sp. US24 was identified through gene disruption of an NRPS-like gene, providing a model for identifying c(P-P) biosynthetic pathways.[7]

Mechanism of Action in Bacterial Signaling

Proline-containing CDPs can modulate bacterial QS systems through various mechanisms, often by interacting with transcriptional regulators. A well-studied example is the effect of Cyclo(Phe-Pro) on the ToxR regulon in Vibrio species. The ToxR regulon is a hierarchical system that controls the expression of key virulence factors, such as cholera toxin (CT) and the toxin-coregulated pilus (TCP).[9][10]

In Vibrio cholerae, Cyclo(Phe-Pro) has been shown to signal through the inner membrane protein ToxR.[9] This interaction does not alter the expression of ToxR itself but enhances its activity, leading to the increased transcription of leuO, a LysR-type transcriptional regulator.[9][11] LeuO, in turn, acts as a repressor of aphA, a key activator of the virulence cascade. The resulting downregulation of the ToxR regulon leads to a decrease in the production of CT and TCP.[9] This signaling cascade allows the bacterium to modulate its virulence in response to specific environmental or population-based cues. Given its structural similarity, Cyclo(Pro-Pro) may interact with similar regulatory systems.

References

- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclo(Pro-Pro) › PeptaNova [peptanova.de]

- 3. Cyclo(Pro-Pro) | C10H14N2O2 | CID 529063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The Cyclic Dipeptide Cyclo(Phe-Pro) Inhibits Cholera Toxin and Toxin-Coregulated Pilus Production in O1 El Tor Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cyclo(Pro-Pro) and Related Diketopiperazines in Microbial Communication: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microbial communication, predominantly orchestrated through quorum sensing (QS), is a cornerstone of bacterial pathophysiology, regulating virulence, biofilm formation, and collective behaviors. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), have emerged as a significant class of signaling molecules in these intricate networks. This technical guide provides an in-depth analysis of the role of Cyclo(Pro-Pro) and its structural analogs in microbial communication. It covers their biosynthesis, their function as modulators of quorum sensing systems in key pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, and their impact on virulence and biofilm development. This document summarizes key quantitative data, outlines common experimental methodologies, and visualizes the underlying signaling pathways to support research and development efforts in novel anti-infective strategies.

Introduction to Cyclodipeptides in Microbial Signaling

Cyclic dipeptides are the simplest form of cyclic peptides, formed from the condensation of two amino acids.[1] They are produced by a wide range of organisms, including bacteria, fungi, and plants, and exhibit a broad spectrum of biological activities.[1][2] In the microbial realm, CDPs such as Cyclo(Pro-Pro) and its analogs, including Cyclo(Phe-Pro) and Cyclo(Tyr-Pro), are recognized as key signaling molecules.[3][4] They can function as primary quorum sensing signals or as modulators that interfere with established QS circuits, such as those based on N-acylhomoserine lactones (AHLs) in Gram-negative bacteria.[3][5] This ability to influence bacterial communication makes them a focal point for developing anti-QS agents that can disarm pathogens without exerting selective pressure for resistance.[5][6]

Biosynthesis of Cyclo(Pro-Pro) and its Analogs

The biosynthesis of CDPs in microbes is primarily enzymatic, occurring through two main pathways:

-

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymatic complexes that can synthesize peptides without the use of a ribosome template. In some cases, CDPs are formed as by-products during the synthesis of longer peptides.[2]

-

Cyclodipeptide Synthases (CDPSs): These enzymes utilize aminoacyl-tRNAs as substrates to catalyze the formation of the diketopiperazine ring, representing a more direct route to CDP synthesis.[7]

The specific pathway can vary between different microbial species and is a key area of research for understanding the regulation of CDP production.

Role in Quorum Sensing and Virulence

Cyclo(Pro-Pro) and related CDPs are potent modulators of bacterial behavior, primarily through their interaction with quorum sensing networks. Their effects are particularly well-documented in opportunistic pathogens.

Pseudomonas aeruginosa

In P. aeruginosa, a notorious pathogen known for its complex QS circuitry and robust biofilm formation, CDPs have been shown to significantly attenuate virulence. They primarily interfere with the las and rhl QS systems, which are central to controlling the expression of numerous virulence factors.[8] This interference leads to a downstream reduction in the production of toxins like pyocyanin and enzymes such as elastase and protease.[8][9]

Staphylococcus aureus

In the Gram-positive pathogen S. aureus, CDPs can interfere with the accessory gene regulator (agr) system, a key QS pathway that controls the expression of toxins and virulence factors.[10][11] By disrupting the agr system, these molecules can inhibit biofilm formation and reduce the production of disease-causing proteins.[10]

Inter-kingdom and Interspecies Signaling

CDPs also function as interspecies and inter-kingdom signaling molecules. For instance, bacterial CDPs have been shown to influence the behavior of fungi.[12] There is also evidence of "cross-talk" where CDPs produced by one bacterial species can influence the QS systems of another, highlighting a complex web of communication in polymicrobial environments.[3][13]

Quantitative Data on Anti-Biofilm and Anti-QS Activities

The following tables summarize quantitative data on the biological activities of Cyclo(Pro-Pro) analogs from various studies. This data is crucial for comparing the efficacy of different compounds and for designing future experiments.

Table 1: Inhibition of Biofilm Formation by Cyclodipeptides

| Compound | Organism | Concentration | Biofilm Inhibition (%) | Reference |

| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | 0.5 mg/mL | 48% | [14] |

| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 52% | [9] |

| Cyclo(L-Hyp-L-Tyr) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 50% | [9] |

| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 48% | [9] |

| Cyclo(L-Phe-L-Pro) | Staphylococcus aureus | 12.3 mmol/L | Significant inhibition | [10] |

Table 2: Effect of Cyclodipeptides on Virulence Factor Production in P. aeruginosa PAO1

| Compound | Virulence Factor | Concentration | Inhibition (%) | Reference |

| Cyclo(L-Tyr-L-Pro) | Pyocyanin | 0.5 mg/mL | 41% | [8] |

| Cyclo(L-Tyr-L-Pro) | Protease | 0.5 mg/mL | 20% | [8] |

| Cyclo(L-Tyr-L-Pro) | Elastase | 0.5 mg/mL | 32% | [8] |

| Cyclo(L-Pro-L-Tyr) | Pyocyanin | 1.8 mM | 41% | [9] |

| Cyclo(L-Pro-L-Tyr) | Protease | 1.8 mM | 20% | [9] |

| Cyclo(L-Pro-L-Tyr) | Elastase | 1.8 mM | 32% | [9] |

Table 3: Downregulation of Quorum Sensing Genes in P. aeruginosa PAO1 by Cyclo(L-Tyr-L-Pro) at 0.5 mg/mL

| Gene | System | Downregulation (%) | Reference |

| lasI | Las | 43% | [8] |

| lasR | Las | 46% | [8] |

| rhlI | Rhl | 54% | [8] |

| rhlR | Rhl | 64% | [8] |

Experimental Protocols: Methodological Overviews

Detailed, step-by-step protocols are beyond the scope of this guide; however, this section outlines the standard methodologies employed in the cited research for studying the effects of Cyclo(Pro-Pro) and its analogs.

Synthesis, Extraction, and Quantification

-

Chemical Synthesis: CDPs for research are often synthesized chemically. A common method involves the cyclization of dipeptide esters under thermal conditions or the use of activating agents like trimetaphosphate to facilitate the reaction between two amino acids.[1][15]

-

Extraction from Bacterial Culture: CDPs are typically extracted from cell-free culture supernatants using organic solvents such as ethyl acetate or methylene chloride.[2] This is followed by purification steps.

-

Purification and Quantification: High-Performance Liquid Chromatography (HPLC) is a standard method for purifying CDPs from crude extracts.[2] Quantification and identification are then performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

Biological Assays

-

Anti-Biofilm Activity: The crystal violet staining assay is a widely used high-throughput method to quantify biofilm formation.[14] In this assay, biofilm biomass is stained with crystal violet, which is then solubilized, and the absorbance is measured to determine the extent of biofilm inhibition.

-

Virulence Factor Quantification:

-

Pyocyanin Assay: Pyocyanin is extracted from P. aeruginosa culture supernatants with chloroform, and its absorbance is measured at 520 nm.[5]

-

Protease and Elastase Assays: The activity of these enzymes is typically measured using substrate-based colorimetric assays. For example, elastase activity can be determined by measuring the degradation of elastin-Congo red.[9]

-

-

Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is used to measure the expression levels of specific QS-related genes (e.g., lasI, lasR, rhlI, rhlR) in response to treatment with CDPs.[8]

Signaling Pathways and Visualizations

The precise mechanism of action for CDPs is still under investigation, with some debate as to whether they directly compete with native signaling molecules for receptor binding.[17] However, their impact on the expression of key QS regulatory genes is well-established. The diagrams below illustrate the conceptual pathways and experimental workflows.

Caption: Conceptual model of Cyclo(Pro-Pro) analog interference with the las and rhl QS systems in P. aeruginosa.

Caption: General experimental workflow for assessing the anti-quorum sensing activity of Cyclo(Pro-Pro) analogs.

Applications in Drug Development

The ability of Cyclo(Pro-Pro) and related CDPs to disrupt bacterial communication and virulence presents a compelling strategy for the development of novel therapeutics. As anti-virulence agents, they offer an alternative to traditional bactericidal or bacteriostatic antibiotics. By quenching quorum sensing, these molecules can potentially:

-

Prevent or reduce biofilm formation on medical devices and in chronic infections.

-

Increase the susceptibility of pathogenic bacteria to host immune clearance.

-

Be used in combination with traditional antibiotics to enhance their efficacy and reduce the development of resistance.[18]

The low toxicity profile of many natural CDPs further enhances their appeal as potential drug candidates.

Conclusion and Future Directions

Cyclo(Pro-Pro) and its analogs are integral players in the complex language of microbial communication. Their role as modulators of quorum sensing systems in major human pathogens underscores their potential as a foundation for a new generation of anti-infective therapies. While significant progress has been made in understanding their effects on virulence and biofilm formation, future research should focus on several key areas:

-

Elucidation of specific molecular targets: Determining the precise receptors or cellular components that CDPs interact with is critical.

-

In vivo efficacy studies: Translating the promising in vitro results into animal models of infection is a necessary next step.

-

Structure-activity relationship (SAR) studies: Systematically modifying the CDP scaffold will help in designing more potent and specific QS inhibitors.[17]

Continued investigation into these fascinating molecules will undoubtedly pave the way for innovative strategies to combat bacterial infections and the growing threat of antimicrobial resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transkingdom signaling based on bacterial cyclodipeptides with auxin activity in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unlocking Nature's Therapeutic Secrets: A Technical Guide to the Potential of Cyclic Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a fascinating and rapidly evolving class of bioactive molecules.[1][2] These structurally simple, yet functionally diverse, compounds are the smallest class of cyclic peptides found in nature, produced by a wide array of organisms including bacteria, fungi, and even as metabolic byproducts in mammals.[1][3] Their inherent stability, resistance to proteolysis, and ability to traverse cellular membranes make them privileged scaffolds in the design of novel therapeutics.[2] This technical guide provides an in-depth exploration of the therapeutic potential of CDPs, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the complex biological pathways they modulate.

Diverse Biological Activities and Therapeutic Promise

Cyclic dipeptides exhibit a remarkable breadth of biological and pharmacological activities, positioning them as promising candidates for drug development across multiple therapeutic areas. These activities include potent antibacterial, antifungal, antiviral, and antitumor effects.[2] Furthermore, emerging research highlights their potential in neuroprotection and as modulators of quorum sensing, a key communication process in bacteria.[4][5]

Anticancer Potential

A significant body of research has focused on the anticancer properties of CDPs. Various proline-based cyclic dipeptides have demonstrated notable cytotoxicity against a range of human cancer cell lines.

Table 1: Anticancer Activity of Proline-Based Cyclic Dipeptides

| Cyclic Dipeptide | Cancer Cell Line | IC50 (µM) | Reference |

| Cyclo(L-Phe-L-Pro) | HCT-116 (Colon) | 21.4 (µg/mL) | [1] |

| OVCAR-8 (Ovarian) | 18.3 (µg/mL) | [1] | |

| SF-295 (Glioblastoma) | 16.0 (µg/mL) | [1] | |

| Cyclo(L-Leu-L-Pro) | U87-MG (Glioblastoma) | 1.3 | [1] |

| U251 (Glioblastoma) | 19.8 | [1] | |

| Cyclo(L-Phe-L-Hyp) | U87-MG (Glioblastoma) | 5.8 | [1] |

| U251 (Glioblastoma) | 18.6 | [1] | |

| Cyclo(L-Val-L-Pro) | HeLa (Cervical) | >100 (µg/mL) | [1] |

| Penicillatide B | HCT-116 (Colon) | 23.0 | [1] |

| Cyclo(D-Phe-D-Pro) | HCT-116 (Colon) | 94.0 | [1] |

Other cyclic peptides have also shown significant anticancer activities against various cancer cell lines.

Table 2: Anticancer Activity of Various Cyclic Peptides

| Cyclic Peptide | Cancer Cell Line | IC50 (µM) | Reference |

| Scleritodermin A | HCT116 (Colon) | 1.9 | [6] |

| A2780 (Ovarian) | 0.94 | [6] | |

| SKBR3 (Breast) | 0.67 | [6] | |

| Trunkamide A | A549 (Lung) | 0.6 | [6] |

| P388 (Leukemia) | 1.19 | [6] | |

| Grifficyclocin B analogue (GG-8-6) | SMMC-7721 (Liver) | 6.38 | [7] |

| HepG2 (Liver) | 12.22 | [7] | |

| BPC88 | HeLa (Cervical) | 22.5-38.5 | [8] |

| BPC96 | HeLa (Cervical) | 22.5-38.5 | [8] |

| BPC98 | HeLa (Cervical) | 22.5-38.5 | [8] |

| BPC194 | HeLa (Cervical) | 22.5-38.5 | [8] |

Antimicrobial and Antifungal Activity

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Cyclic dipeptides have demonstrated significant potential in this area, with several compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Table 3: Antibacterial Activity of Cyclic Dipeptides

| Cyclic Dipeptide | Bacterial Strain | MIC (µg/mL) | Reference |

| Cyclo(L-leucyl-L-prolyl) & Cyclo(L-phenylalanyl-L-prolyl) combination | Vancomycin-resistant Enterococcus faecium | 0.25-1 (mg/L) | [9] |

| Vancomycin-resistant Enterococcus faecalis | 0.25-1 (mg/L) | [9] | |

| Cyclo(Pro-Gly) | Staphylococcus aureus | 0.04 | [10] |

| Cyclo(Ile-Val) | Staphylococcus aureus | 0.39 | [10] |

| Cyclo(Val-Ala) | Staphylococcus aureus | 0.01 | [10] |

| Cyclo(Ala-Phe) | Staphylococcus aureus | 0.10 | [10] |

| C-LR18 (Cyclic) | Gram-negative bacteria (Geometric Mean) | 2 | [11] |

| Gram-positive bacteria (Geometric Mean) | 8.7 | [11] |

Table 4: Antifungal Activity of Cyclic Peptides

| Cyclic Peptide | Fungal Strain | MIC (µg/mL) | Reference |

| Bacillopeptin C | Candida albicans IFO 1594 | 50 | [12] |

| Puwainaphycin/Minutissamide family | Aspergillus fumigatus | 0.6 (µM) | [12] |

| Synthetic Cyclic Peptides | Cryptococcus neoformans ATCC 52817 & H99 | 4-16 | [12] |

Experimental Protocols

Synthesis of Cyclic Dipeptides

General Procedure for Solution-Phase Synthesis:

A common method for the chemical synthesis of CDPs involves the intramolecular cyclization of linear dipeptides.[3]

-

Dipeptide Formation: Couple an N-Boc-protected α-amino acid with an α-amino acid ester using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent (e.g., DMF).

-

Deprotection: Remove the N-Boc protecting group using an acid such as trifluoroacetic acid (TFA) or by heating in water under autoclave conditions.[13]

-

Cyclization: The deprotected dipeptide ester will spontaneously cyclize to form the 2,5-diketopiperazine ring. This can be facilitated by heating in a high-boiling point solvent like toluene or xylene for 24 hours.[3][14]

Solid-Phase Synthesis Protocol:

Solid-phase synthesis offers a more streamlined approach with easier purification.[15]

-

Resin Attachment: Anchor the first C-terminal amino acid to a suitable resin (e.g., Wang or Rink amide resin).

-

Peptide Elongation: Sequentially couple the subsequent amino acids using standard solid-phase peptide synthesis (SPPS) protocols with protecting groups (e.g., Fmoc).

-

Cleavage and Cyclization: Cleave the linear peptide from the resin and induce cyclization in solution, often using a base to facilitate the reaction.

Purification of Cyclic Dipeptides

Purification is typically achieved using chromatographic techniques.

-

Flash Column Chromatography: This is an effective method for initial purification to remove bulk impurities. Reversed-phase flash chromatography is commonly used.[16]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for obtaining high-purity cyclic dipeptides. A C18 column is frequently used with a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[17]

Biological Evaluation Protocols

Anticancer Activity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., HT-29, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the cyclic dipeptide and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC):

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-